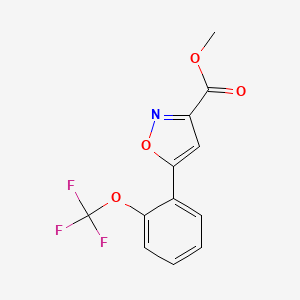
Methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The trifluoromethoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethoxyphenyl precursors .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and substitution reactions. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The isoxazole ring structure allows for versatile interactions with various biological pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
- Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
- Isoxazole, 3-methyl-5-phenyl-
Comparison: Methyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical properties compared to other isoxazole derivatives. This group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H8F3NO4 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
methyl 5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO4/c1-18-11(17)8-6-10(20-16-8)7-4-2-3-5-9(7)19-12(13,14)15/h2-6H,1H3 |
InChI Key |
VDMKUHIBPPDPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















